molecular formula C12H13NO2 B11900293 4(1H)-Quinolinone, 2-ethyl-6-methoxy- CAS No. 135016-13-6

4(1H)-Quinolinone, 2-ethyl-6-methoxy-

Cat. No.: B11900293
CAS No.: 135016-13-6
M. Wt: 203.24 g/mol
InChI Key: UYYINXKRZUQMMU-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxyquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the second position, a methoxy group at the sixth position, and a ketone functional group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methoxyquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-ethyl-6-methoxyaniline, the compound can be synthesized via a Friedländer reaction, which involves the condensation of the aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 2-Ethyl-6-methoxyquinolin-4(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Ethyl-6-methoxyquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-6-methoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Ethyl-6-methoxyquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with no substituents.

    2-Methylquinoline: Similar structure but with a methyl group instead of an ethyl group.

    6-Methoxyquinoline: Lacks the ethyl group at the second position.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group.

The uniqueness of 2-Ethyl-6-methoxyquinolin-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

135016-13-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethyl-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-8-6-12(14)10-7-9(15-2)4-5-11(10)13-8/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

UYYINXKRZUQMMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC

Origin of Product

United States

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